2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate
Overview
Description
2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate is an organic compound with the molecular formula C13H14O4 It is a derivative of indene, characterized by the presence of two methyl groups and two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate typically involves the reaction of indene with dimethyl carbonate in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions, often in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or column chromatography to achieve high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylic acid.
Reduction: Formation of 2,2-Dimethyl 1,3-dihydroindene-2,2-dimethanol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The aromatic ring and methyl groups contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylic acid
- 2,2-Dimethyl 1,3-dihydroindene-2,2-dimethanol
- 2,2-Dimethyl 1,3-dihydroindene-2,2-dinitro
Uniqueness
Its structural features allow for various modifications, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
dimethyl 1,3-dihydroindene-2,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-16-11(14)13(12(15)17-2)7-9-5-3-4-6-10(9)8-13/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPSCACBHUTBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2=CC=CC=C2C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729302 | |
Record name | Dimethyl 1,3-dihydro-2H-indene-2,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276888-00-7 | |
Record name | Dimethyl 1,3-dihydro-2H-indene-2,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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